molecular formula C5H12ClNO B1287427 N-cyclopentylhydroxylamine hydrochloride CAS No. 60568-18-5

N-cyclopentylhydroxylamine hydrochloride

Cat. No.: B1287427
CAS No.: 60568-18-5
M. Wt: 137.61 g/mol
InChI Key: YDYAXGCZWFLHHA-UHFFFAOYSA-N
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Description

N-cyclopentylhydroxylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline solid with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound is known for its stability and solubility in water, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylhydroxylamine hydrochloride typically involves the reduction of cyclopentanone oxime using hydrogen in the presence of a palladium catalyst. This reaction is carried out under mild conditions to ensure high yield and purity . Another method involves the reaction of cyclopentylamine with hydroxylamine hydrochloride in an aqueous medium, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes using specialized reactors. The use of palladium on carbon as a catalyst is common due to its efficiency and reusability . The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-cyclopentyl nitroso compounds.

    Reduction: It can be reduced to cyclopentylamine.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-cyclopentyl nitroso compounds.

    Reduction: Cyclopentylamine.

    Substitution: Various N-substituted cyclopentyl derivatives.

Scientific Research Applications

N-cyclopentylhydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxylamine derivatives.

    Biology: It is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which N-cyclopentylhydroxylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various biochemical reactions. Its hydroxylamine group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition or modification of enzyme activity . This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylhydroxylamine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-phenylhydroxylamine: Contains a phenyl group, differing significantly in its chemical properties and applications.

    O-tert-butylhydroxylamine hydrochloride: Features a tert-butyl group, used in different industrial applications.

Uniqueness

N-cyclopentylhydroxylamine hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications and research areas where other hydroxylamine derivatives may not be as effective .

Properties

IUPAC Name

N-cyclopentylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYAXGCZWFLHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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